N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4S/c1-4-5-8-16(13,14)11-9-10(2,12)6-7-15-3/h11-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTWDSLUGBUORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C)(CCOC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant case studies.
1. Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 273.35 g/mol. Its synthesis typically involves the reaction of butane-1-sulfonyl chloride with the appropriate amine precursor under controlled conditions, often employing bases like triethylamine to neutralize hydrochloric acid produced during the reaction.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Enzyme Inhibition : The sulfonamide moiety can interact with enzymes, particularly those involved in metabolic pathways, potentially modulating their activity .
3.1 Antimicrobial Properties
Research has indicated that sulfonamides exhibit antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
3.2 Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
4.1 In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
4.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with carbonic anhydrase isoforms, specifically CA IX and CA XII, which are implicated in tumor growth and metastasis. The results indicated a strong binding affinity, suggesting potential as a therapeutic agent in cancer treatment .
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains, as well as potential anticancer properties. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a sulfonamide backbone with other derivatives, such as the compound described in : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide. Key comparisons include:
The target compound lacks aromatic and heterocyclic moieties, resulting in reduced steric hindrance compared to the compound. This difference may influence solubility, metabolic stability, and binding affinity in biological systems .
NMR Spectral Comparisons
As shown in , the NMR profiles of the target compound and analogs (e.g., "compound 1" and "compound 7") exhibit nearly identical chemical shifts except in regions A and B (Figure 6). For example:
- Region A (positions 39–44) : Variations in chemical shifts suggest differences in substituent electronic environments.
- Region B (positions 29–36) : Changes correlate with steric effects from the hydroxy and methoxy groups.
This implies that minor structural modifications (e.g., substituent position or type) significantly alter local electronic properties while preserving the core sulfonamide environment .
Lumping Strategy and Reactivity
highlights that structurally similar compounds (e.g., those with analogous sulfonamide cores) are often "lumped" into surrogate categories to simplify reaction modeling. For instance, lumping reduced 13 reactions involving three compounds to five reactions for a surrogate. However, the NMR data in demonstrate that even small structural differences (e.g., hydroxy vs. methoxy positioning) can lead to distinct reactivity profiles, challenging the lumping assumption .
Methodological Considerations in Structural Comparison
Graph-based comparison methods () are more effective than bit-vector or SMILES-based approaches for capturing biochemical similarities. For the target compound, graph-theoretical analysis would emphasize its linear chain and substituent arrangement, distinguishing it from branched or cyclic sulfonamides (e.g., ’s aromatic derivative). Computational limitations of graph isomorphism methods (NP-hard complexity) may hinder large-scale comparisons but remain critical for precision .
Research Findings and Implications
- Reactivity Trade-offs : While lumping strategies () simplify modeling, the target compound’s unique shifts in regions A/B () underscore the need for nuanced analysis in drug design.
- Biological Relevance : The absence of aromatic rings may reduce toxicity risks compared to benzenesulfonamide derivatives (), making it a candidate for further pharmacological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
